

# Sophoraflavanone G: A Comparative Analysis Against Standard-of-Care Anticancer Drugs

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Compound of Interest		
Compound Name:	Sophoraflavanone H	
Cat. No.:	B15593411	Get Quote

A note on **Sophoraflavanone H** vs. Sophoraflavanone G: Extensive literature searches for "**Sophoraflavanone H**" yielded minimal information regarding its anticancer properties. However, a closely related compound, Sophoraflavanone G (SG), isolated from Sophora flavescens, has been the subject of numerous studies for its potent anticancer activities. This guide will therefore focus on Sophoraflavanone G as a representative prenylated flavonoid from this class and compare its preclinical performance against current standard-of-care anticancer drugs.

Sophoraflavanone G (SG) has demonstrated significant potential as an anticancer agent in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML).[1][2] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression. This report provides a comparative overview of SG's efficacy and mechanisms against established chemotherapeutic agents used in the treatment of these cancers.

# **Comparative Efficacy: In Vitro Cytotoxicity**

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Sophoraflavanone G and standard-of-care anticancer drugs in triple-negative breast cancer (MDA-MB-231 cell line) and acute myeloid leukemia (HL-60 cell line).

Table 1: Comparative IC50 Values in Triple-Negative Breast Cancer (MDA-MB-231 Cells)



Compound	IC50 Concentration	Incubation Time	Reference
Sophoraflavanone G	Not explicitly stated, but showed significant apoptosis at 3-30 μM	24 hours	[3]
Doxorubicin	1.65 ± 0.23 μg/mL (~2.85 μM)	Not Stated	[4]
1.38 μg/mL (~2.38 μM)	48 hours	[5]	
8306 nM (8.3 μM)	48 hours	[6]	_
Paclitaxel	0.3 μΜ	Not Stated	[2]
2 nM - >100 nM (sensitive vs. resistant)	Not Stated	[7]	
12.67 nM (for a derivative)	Not Stated	[8]	
Cisplatin	23 μΜ	Not Stated	[9]
7.8 μΜ	72 hours	[10]	_
56.27 ± 2.59 μM	48 hours	[11]	

Table 2: Comparative IC50 Values in Acute Myeloid Leukemia (HL-60 Cells)



Compound	IC50 Concentration	Incubation Time	Reference
Sophoraflavanone G	Showed apoptosis at 3-30 μM	Not Stated	[12]
Cytarabine	~2.5 μM	24 hours	[13]
20-fold lower than resistant cells	Not Stated	[14]	
Daunorubicin	2.52 μΜ	24 hours	[15]
0.1 μΜ	Not Stated		

# **Mechanisms of Action: A Comparative Overview**

Sophoraflavanone G exerts its anticancer effects through multiple pathways, some of which are distinct from, and others that overlap with, standard chemotherapeutic agents.

### Sophoraflavanone G: Multi-Targeted Approach

Sophoraflavanone G induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It has been shown to:

- Activate Caspases: Increases the levels of cleaved caspase-3, -8, and -9.[3]
- Modulate Bcl-2 Family Proteins: Downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the pro-apoptotic protein Bax.[3]
- Induce DNA Fragmentation and Nuclear Condensation: Hallmarks of apoptosis.
- Inhibit Key Signaling Pathways: SG has been found to suppress the MAPK, JAK/STAT, and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation, survival, and migration.[3][16]

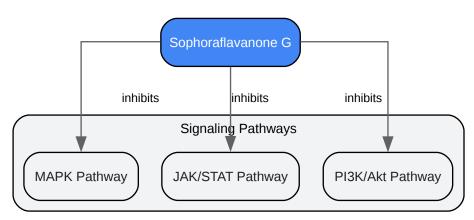
### Standard-of-Care Drugs: Established Mechanisms

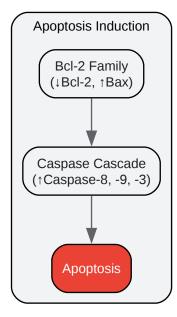
 Doxorubicin and Daunorubicin (Anthracyclines): These drugs primarily work by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, which leads to DNA damage and apoptosis.



- Paclitaxel (Taxane): It stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.
- Cisplatin (Platinum-based): This agent forms cross-links with DNA, which triggers DNA damage responses and apoptosis.
- Cytarabine (Antimetabolite): As a pyrimidine analog, it incorporates into DNA and inhibits DNA polymerase, thereby halting DNA replication and inducing cell death, particularly in rapidly dividing cells.

# Signaling Pathways and Experimental Workflows Sophoraflavanone G-Induced Apoptosis Signaling Pathway





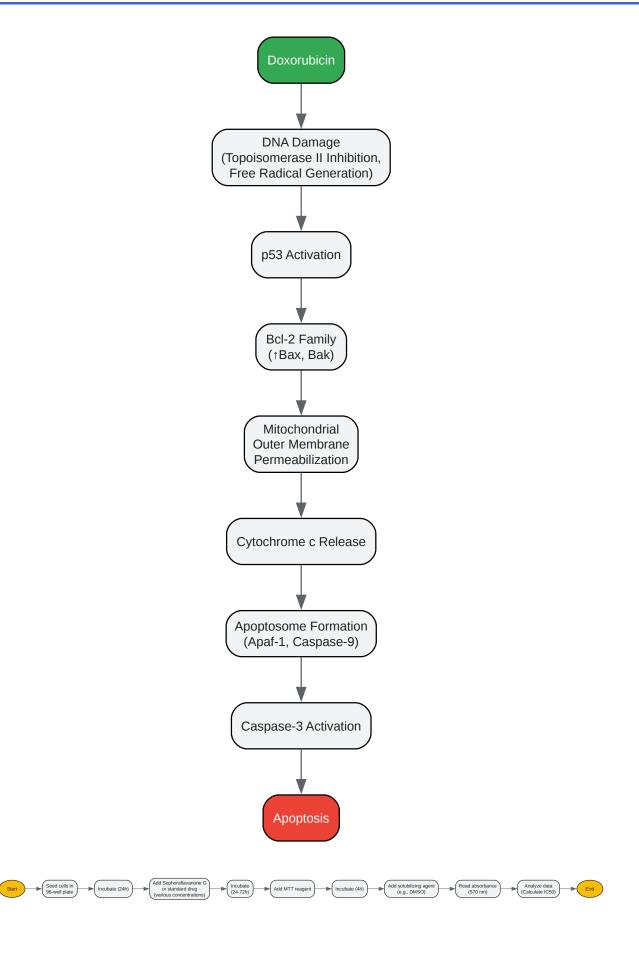


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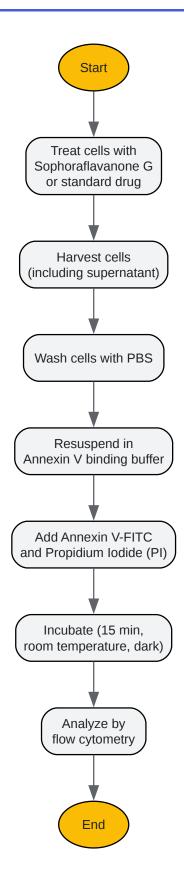
Caption: Sophoraflavanone G inhibits key survival pathways to induce apoptosis.

# Standard Chemotherapy-Induced Apoptosis Pathway (Example: Doxorubicin)









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